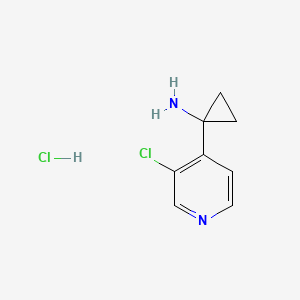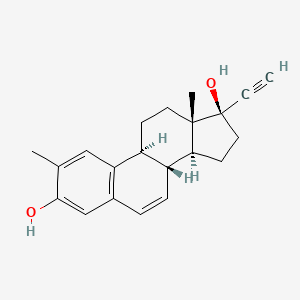
Ethynylestradiol Impurity M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynylestradiol Impurity M is a chemical compound that is often encountered as an impurity in the synthesis and production of Ethynylestradiol, a synthetic estrogen used in various pharmaceutical applications, particularly in oral contraceptives and hormone replacement therapy . This impurity is significant in pharmaceutical research and quality control to ensure the safety and efficacy of Ethynylestradiol-containing products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ethynylestradiol Impurity M involves complex organic synthesis techniques. The synthetic routes typically include the use of various solvents such as ethanol, acetone, dichloromethane, and chloroform . The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the formation of the desired impurity.
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final product. Advanced chromatographic techniques and rigorous quality control measures are employed to detect and quantify this impurity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethynylestradiol Impurity M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve controlled temperatures and specific pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Applications De Recherche Scientifique
Ethynylestradiol Impurity M has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethynylestradiol Impurity M is closely related to that of Ethynylestradiol. It interacts with estrogen receptors in the body, influencing various physiological processes . The molecular targets include estrogen receptors in reproductive tissues, the liver, and the hypothalamus . The pathways involved in its action include the modulation of gene expression and the regulation of hormonal balance .
Comparaison Avec Des Composés Similaires
Ethynylestradiol Impurity M can be compared with other similar compounds, such as:
- Ethynylestradiol Impurity A
- Ethynylestradiol Impurity B
- Ethynylestradiol Impurity C
- Ethynylestradiol Impurity D
Each of these impurities has unique chemical properties and biological effects. This compound is unique in its specific structural characteristics and its formation during the synthesis of Ethynylestradiol .
Propriétés
Formule moléculaire |
C21H24O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H24O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,5-6,11-12,15-16,18,22-23H,7-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 |
Clé InChI |
WZHDKGOPJSUDCC-OKSLILNBSA-N |
SMILES isomérique |
CC1=CC2=C(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O |
SMILES canonique |
CC1=CC2=C(C=CC3C2CCC4(C3CCC4(C#C)O)C)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


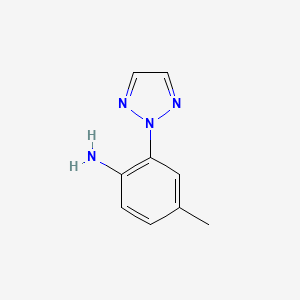
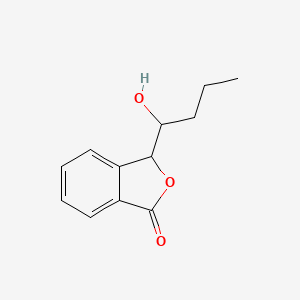
![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
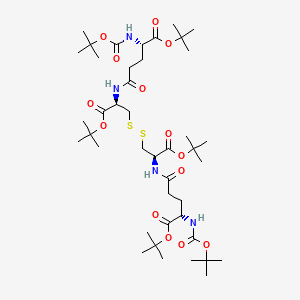
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13433714.png)
![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)
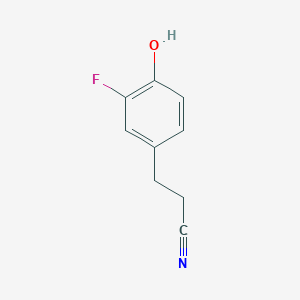
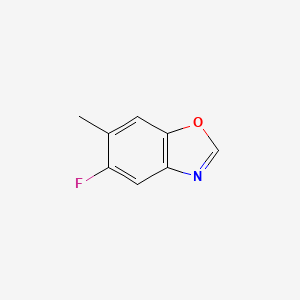
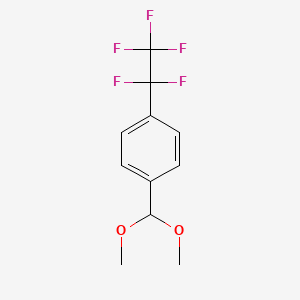
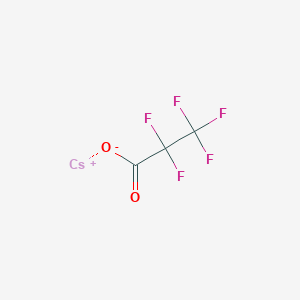
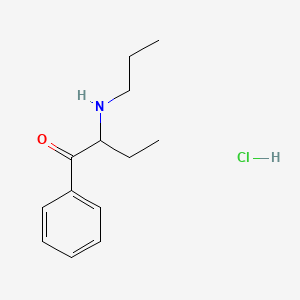

![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
